3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[430]non-6-ene is a complex organic compound with the molecular formula C10H19N3O3 It is known for its unique bicyclic structure, which includes two nitrogen atoms and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of hydroxyl groups and other functional groups under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,9-dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrogen groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A similar compound with a cyclobutane core and hydroxyl groups, used in organic synthesis and material science.
2-(Benzyloxy)-4-nitrobenzoic acid: Another compound with a similar structural motif, used in chemical research and pharmaceutical development.
Uniqueness
3,9-Dihydroxy-2,2,4,4-tetramethyl-7-oxido-3,9-diaza-7-azoniabicyclo[4.3.0]non-6-ene is unique due to its bicyclic structure with two nitrogen atoms and multiple functional groups. This combination of features gives it distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3,5-dihydroxy-4,4,6,6-tetramethyl-1-oxido-3a,7-dihydro-2H-imidazo[4,5-c]pyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-9(2)5-7-8(10(3,4)13(9)16)12(15)6-11(7)14/h8,15-16H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLLGANDCRGAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=[N+](CN(C2C(N1O)(C)C)O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.